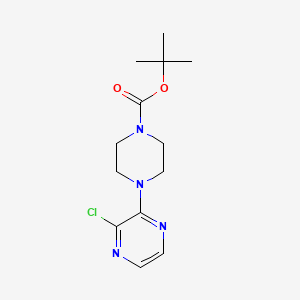

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJINSJSWDSHUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457052 | |

| Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313654-83-0 | |

| Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate. This key chemical intermediate is pivotal in the synthesis of a variety of pharmaceutical compounds. This guide provides a detailed examination of the synthetic methodology, including the mechanistic rationale and a step-by-step experimental protocol. Furthermore, it outlines a comprehensive characterization strategy to ensure the identity, purity, and structural integrity of the synthesized compound.

Strategic Importance in Medicinal Chemistry

This compound is a heterocyclic building block with significant utility in the field of medicinal chemistry. Its molecular architecture, which features a substituted pyrazine ring linked to a piperazine moiety, is a common scaffold in numerous biologically active molecules. The chlorine atom on the pyrazine ring acts as a versatile synthetic handle for introducing further molecular complexity, making it an invaluable precursor for drug discovery programs. This intermediate is particularly crucial in the synthesis of kinase inhibitors and other targeted therapeutics. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen facilitates controlled, regioselective reactions, a fundamental requirement in the multi-step synthesis of complex pharmaceutical agents.

Synthesis: A Nucleophilic Aromatic Substitution Approach

The principal synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This robust and well-established transformation is ideally suited for coupling a nucleophilic amine, such as tert-butyl piperazine-1-carboxylate, with an electron-deficient aromatic system like 2,3-dichloropyrazine.

Mechanistic Rationale

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the two chlorine substituents, which activate the ring towards nucleophilic attack. The reaction proceeds through the formation of a resonance-stabilized Meisenheimer complex, which subsequently collapses to the desired product by expelling a chloride ion. A non-nucleophilic organic base is typically employed to scavenge the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.[1][2]

Experimental Workflow Diagram

The following diagram provides a visual representation of the synthetic workflow.

Figure 1: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2,3-Dichloropyrazine

-

tert-Butyl piperazine-1-carboxylate[3]

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloropyrazine (1.0 equivalent) in dimethyl sulfoxide.

-

To this solution, add tert-butyl piperazine-1-carboxylate (1.1 equivalents) followed by N,N-diisopropylethylamine (1.5 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, allow the mixture to cool to ambient temperature.

-

Pour the reaction mixture into water and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Comprehensive Characterization

Rigorous analytical characterization is imperative to confirm the structure and purity of the synthesized this compound.

Analytical Techniques and Expected Data

A combination of spectroscopic and chromatographic techniques is employed for a thorough characterization.

| Technique | Purpose | Expected Results |

| 1H NMR | Structural elucidation and confirmation of proton environments. | Characteristic signals for the pyrazine, piperazine, and tert-butyl protons with appropriate chemical shifts, integrations, and coupling patterns. |

| 13C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak consistent with the calculated mass of the compound (m/z [M+H]+).[4] |

| HPLC | Assessment of purity. | A single major peak, indicating high purity (typically >98%). |

Representative Analytical Data

The following table summarizes the expected analytical data for the target compound.

| Analysis | Specification |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₃H₁₉ClN₄O₂[4] |

| Molecular Weight | 298.77 g/mol [4] |

| 1H NMR (400 MHz, CDCl3) | δ (ppm): 8.09 (d, J=2.8 Hz, 1H), 7.86 (d, J=2.8 Hz, 1H), 3.66 (t, J=5.2 Hz, 4H), 3.56 (t, J=5.2 Hz, 4H), 1.50 (s, 9H). |

| Mass Spectrum (ESI+) | m/z: 299.1 [M+H]+ |

| Purity (HPLC) | ≥98%[4] |

Safety and Handling

Standard laboratory safety practices should be strictly followed during the synthesis and handling of this compound and its reagents. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a reliable and efficient method for producing this important building block for drug discovery. The detailed protocol and comprehensive characterization data presented in this guide provide a solid foundation for its successful preparation and quality control.

References

-

PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

-

ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

-

YouTube. Nucleophilic Aromatic Substitutions. [Link]

Sources

A Technical Guide to the Physicochemical Properties of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Introduction

tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate, identified by CAS Number 313654-83-0, is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and pharmaceutical development.[1][2] Its structure incorporates a pyrazine ring, a common scaffold in bioactive molecules, substituted with a chlorine atom and a Boc-protected piperazine moiety. This arrangement makes it a valuable and versatile building block for the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents. The piperazine ring, for instance, is a well-known pharmacophore that can modulate aqueous solubility and basicity, crucial parameters for drug candidates.[3]

This guide provides a comprehensive overview of the essential physicochemical properties and analytical characterization protocols for this compound. The methodologies described herein are grounded in established principles of chemical analysis, designed to ensure structural confirmation, purity assessment, and a thorough understanding of the molecule's behavior. The insights provided are intended for researchers, chemists, and drug development professionals who utilize such building blocks in their synthetic and discovery workflows.

Part 1: Molecular Identity and Specifications

Unambiguous identification is the cornerstone of any chemical research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 313654-83-0 | [1][2] |

| Molecular Formula | C₁₃H₁₉ClN₄O₂ | [1][2] |

| Molecular Weight | 298.77 g/mol | [1] |

| SMILES String | O=C(N1CCN(C2=NC=CN=C2Cl)CC1)OC(C)(C)C | [1] |

| Appearance | Typically a solid at room temperature. | [4][5] |

| Purity | Commercially available at ≥98% purity. | [1] |

Part 2: Core Physicochemical Properties

The physicochemical profile of a compound dictates its suitability for specific applications, influencing everything from reaction kinetics to biological absorption. The key properties for this molecule are outlined below.

| Property | Value / Description | Significance in Drug Discovery |

| Melting Point | Data not publicly available. Requires experimental determination. | Defines the solid-state properties, purity, and stability of the material. |

| Solubility | Expected to be soluble in organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Methanol) and poorly soluble in water. | Crucial for selecting appropriate reaction and purification solvents. Water solubility is a key factor for bioavailability. |

| LogP (calculated) | 2.1871 | [1] |

| TPSA (calculated) | 58.56 Ų | [1] |

| pKa | Data not publicly available. The unprotected nitrogen of the piperazine ring is basic. | Governs the ionization state of the molecule at physiological pH, which impacts solubility, permeability, and target binding. |

Part 3: Analytical Protocols for Quality Control

A robust analytical workflow is essential to verify the identity, structure, and purity of any chemical intermediate. The following protocols represent a self-validating system for the comprehensive characterization of this compound.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 313654-83-0|this compound|BLD Pharm [bldpharm.com]

- 3. connectjournals.com [connectjournals.com]

- 4. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 5. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | 401566-79-8 [sigmaaldrich.com]

The Synthesis of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate Analogues: A Technical Guide for Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine-piperazine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents. This guide provides an in-depth technical overview of the synthesis of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate, a key intermediate for the development of novel therapeutics, and its analogues for the exploration of structure-activity relationships (SAR). We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed experimental protocols, and discuss the rationale behind the design of analogues to probe their biological activities, with a particular focus on their role as kinase inhibitors.

Introduction: The Significance of the Pyrazine-Piperazine Core

The fusion of the pyrazine and piperazine heterocyclic systems creates a unique pharmacophore with a rich and diverse pharmacological profile.[1][2] The pyrazine ring, a nitrogen-containing aromatic heterocycle, can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The piperazine moiety, a six-membered saturated heterocycle with two nitrogen atoms, offers a versatile linker that can be readily functionalized to modulate physicochemical properties such as solubility, lipophilicity, and basicity.[3] This combination has proven to be particularly fruitful in the development of kinase inhibitors, where the pyrazine core can interact with the hinge region of the kinase active site, while the substituted piperazine tail can extend into the solvent-exposed region, providing opportunities for enhancing potency and selectivity.[4]

The target molecule, this compound, serves as a versatile platform for SAR studies. The chlorine atom on the pyrazine ring provides a handle for further functionalization through cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the piperazine can be readily removed to allow for the introduction of a wide variety of substituents. This guide will focus on the foundational synthesis of this core structure and the subsequent generation of analogues to explore the impact of structural modifications on biological activity.

Synthetic Strategy: A Mechanistic Approach

The cornerstone of the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This powerful C-N bond-forming reaction is particularly well-suited for electron-deficient aromatic and heteroaromatic systems, such as dichloropyrazines.

The SNAr Mechanism: A Concerted Pathway

The SNAr reaction of 2,3-dichloropyrazine with an amine nucleophile, such as tert-butyl piperazine-1-carboxylate, proceeds through a concerted mechanism.[5] The electron-withdrawing nitrogen atoms of the pyrazine ring activate the carbon atoms towards nucleophilic attack. The nucleophilic piperazine nitrogen attacks the carbon bearing a chlorine atom, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The departure of the chloride leaving group then restores the aromaticity of the pyrazine ring, yielding the final product.

Caption: Generalized SNAr reaction pathway.

Regioselectivity in the Reaction of 2,3-Dichloropyrazine

A key consideration in the reaction of 2,3-dichloropyrazine with a nucleophile is regioselectivity. The two chlorine atoms are electronically distinct due to the presence of the two nitrogen atoms in the ring. Nucleophilic attack is generally favored at the C-2 position over the C-3 position due to the greater electron deficiency at C-2. However, the reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence the regioselectivity. For the reaction with N-Boc-piperazine, the monosubstituted product at the 2-position is typically the major product under controlled conditions.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of the core compound and a representative analogue.

Synthesis of this compound (Core Compound)

This protocol is based on the general principles of nucleophilic aromatic substitution on dichloropyrazines.[6][7]

Materials:

-

2,3-Dichloropyrazine

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,3-dichloropyrazine (1.0 eq) in anhydrous DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and DIPEA (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane/EtOAc to afford this compound as a solid.

Characterization:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the piperazine protons (multiplets in the range of 3.0-4.0 ppm), and the pyrazine protons (two doublets in the aromatic region).

-

¹³C NMR: The carbon NMR will show signals for the tert-butyl group, the piperazine carbons, and the pyrazine carbons.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the expected mass of the product.

Synthesis of an Analogue: Deprotection and N-Alkylation

This protocol describes the synthesis of an analogue by removing the Boc protecting group and introducing a new substituent.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

-

An appropriate alkyl halide (e.g., benzyl bromide)

-

A suitable base (e.g., triethylamine or potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile or DMF)

Procedure:

Step 1: Boc Deprotection

-

Dissolve this compound in DCM.

-

Add TFA (or HCl in dioxane) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting salt can be used directly in the next step or neutralized with a base and extracted.

Step 2: N-Alkylation

-

Dissolve the deprotected piperazine salt in an anhydrous solvent.

-

Add the alkyl halide (1.1 eq) and the base (2.2 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction as described in section 3.1 and purify the product by column chromatography.

Caption: Workflow for SAR studies of pyrazine-piperazine analogues.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the core structure allows for the exploration of the SAR, providing valuable insights into the molecular determinants of biological activity.

Modifications of the Piperazine Moiety

The N-substituent on the piperazine ring plays a crucial role in interacting with the solvent-exposed region of the target protein. A library of analogues can be synthesized by introducing a variety of substituents at this position to probe the effects of size, shape, and electronic properties.

| Analogue No. | Piperazine N-Substituent (R) | Rationale for Modification | Potential Impact on Activity |

| 1 | -H (deprotected) | Baseline compound | Provides a reference for the effect of N-substitution |

| 2 | -CH₃ | Small, neutral group | Probes for steric constraints in the binding pocket |

| 3 | -CH₂Ph (Benzyl) | Aromatic group | Introduces potential for π-stacking interactions |

| 4 | -(CH₂)₂OH | Hydrophilic group | Can improve solubility and form hydrogen bonds |

| 5 | -C(O)CH₃ (Acetyl) | Neutral amide | Modifies basicity and introduces a hydrogen bond acceptor |

| 6 | -SO₂CH₃ (Mesyl) | Electron-withdrawing group | Alters electronic properties and introduces a hydrogen bond acceptor |

Modifications of the Pyrazine Ring

The substituent at the 3-position of the pyrazine ring can be modified to explore interactions within the active site of the target. The chlorine atom can be replaced using various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a diverse range of substituents.

| Analogue No. | Pyrazine C-3 Substituent (X) | Rationale for Modification | Potential Impact on Activity |

| 7 | -Cl (Core Compound) | Starting point for diversification | Provides a handle for cross-coupling |

| 8 | -CH₃ | Small, lipophilic group | Probes for hydrophobic pockets |

| 9 | -OCH₃ | Hydrogen bond acceptor | Can interact with polar residues |

| 10 | -Ph (Phenyl) | Aromatic group | Introduces potential for π-stacking interactions |

| 11 | -NH₂ | Hydrogen bond donor/acceptor | Can form key hydrogen bonds with the target |

| 12 | -CN | Linear, electron-withdrawing group | Probes for specific steric and electronic requirements |

Interpreting SAR Data

The biological data obtained from the screening of these analogues will allow for the construction of an SAR model. For example, if analogues with bulky substituents on the piperazine nitrogen show decreased activity, it would suggest that the binding pocket in that region is sterically constrained. Conversely, if analogues with hydrogen bond donors at the C-3 position of the pyrazine ring exhibit enhanced potency, it would indicate the presence of a hydrogen bond acceptor in the target's active site. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery.[3][8]

Conclusion

The synthesis of this compound and its analogues provides a robust platform for conducting detailed SAR studies. The synthetic routes are accessible and rely on well-established chemical transformations. By systematically modifying the core structure and evaluating the biological activity of the resulting analogues, researchers can gain a deep understanding of the molecular interactions that govern their therapeutic effects. This knowledge is invaluable for the rational design of novel and improved drug candidates targeting a range of diseases.

References

- Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research, 7(9), 81-91.

- Mishra, P., et al. (2016). Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives. Journal of the Korean Chemical Society, 60(2), 123-130.

- Faizan, M., Kumar, R., Mazumder, A., & Salahuddin. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.

-

Grundy, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(17), 4135-46. [Link]

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

-

Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine. [Link]

-

Singleton, D. A. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(48), 16471–16479. [Link]

- Patel, H., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

-

Al-Suwaidan, I. A., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 230-243. [Link]

- Ghorbani-Vaghei, R., et al. (2014). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 13(4), 1337-1345.

- Kumar, R. R., et al. (2024). SAR studies of 2‐methoxyphenylpiperazine derivatives as antidepressants. Chemico-Biological Interactions, 391, 110935.

-

PrecisionFDA. (n.d.). TERT-BUTYL 4-(3-CHLOROPROPYL)PIPERAZINE-1-CARBOXYLATE. [Link]

-

ChemBK. (n.d.). tert-Butyl4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate. [Link]

-

Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 603. [Link]

-

El-Sayed, N. N. E., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(6), 1366. [Link]

- Weiss, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

-

van der Mey, D., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 20(13), 4289-4301. [Link]

-

Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1300-1321. [Link]

- Chinese Patent CN108558792B. (2020). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Ghaemmaghami, M., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 698. [Link]

-

Weiss, U., et al. (2012). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 17(11), 13481-13497. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate in Medicinal Chemistry

Introduction: The Strategic Importance of the Pyrazine-Piperazine Core

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The piperazine and pyrazine heterocycles are prime examples of such core structures, renowned for their prevalence in a multitude of pharmacologically active compounds.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, and the piperazine ring, a saturated six-membered heterocycle also with two nitrogen atoms, together form a versatile building block. This combination offers a unique blend of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties, making it an attractive starting point for the design of novel therapeutics.[3][4]

This technical guide delves into the synthesis, applications, and medicinal chemistry of a key intermediate built upon this privileged core: tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate . This compound serves as a highly adaptable scaffold, providing medicinal chemists with multiple avenues for structural elaboration to target a diverse array of biological pathways implicated in various diseases. Its strategic design, featuring a reactive chloro-pyrazine moiety and a protected piperazine nitrogen, allows for sequential and controlled chemical modifications. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this scaffold's potential, supported by detailed protocols and structure-activity relationship (SAR) insights.

Synthesis and Characterization of the Core Scaffold

The synthesis of this compound is a critical first step in its utilization as a versatile scaffold. While specific, detailed protocols for this exact molecule are not extensively published in peer-reviewed journals, its synthesis can be reliably achieved through established methodologies for nucleophilic aromatic substitution (SNAr) reactions on dihalopyrazines.

A general and robust synthetic approach involves the reaction of 2,3-dichloropyrazine with tert-butyl piperazine-1-carboxylate. The Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens is crucial for controlling the regioselectivity of the reaction and preventing double substitution.

General Synthetic Protocol:

A plausible and commonly employed synthetic route is outlined below. This protocol is based on established chemical principles for similar reactions.

Reaction: Nucleophilic Aromatic Substitution

-

Starting Materials: 2,3-dichloropyrazine and tert-butyl piperazine-1-carboxylate.

-

Reagents: A suitable base (e.g., potassium carbonate, diisopropylethylamine) and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).

-

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate in the chosen solvent, add the base and stir at room temperature.

-

Add 2,3-dichloropyrazine to the mixture.

-

Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

dot

Caption: General workflow for the synthesis of the core scaffold.

Characterization Data:

| Property | Value | Source |

| CAS Number | 313654-83-0 | [5][6] |

| Molecular Formula | C₁₃H₁₉ClN₄O₂ | [5][6] |

| Molecular Weight | 298.77 g/mol | [5][6] |

Medicinal Chemistry Applications: A Gateway to Diverse Targets

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The scaffold presents two key points for diversification: the Boc-protected piperazine nitrogen and the chlorine atom on the pyrazine ring.

dot

Caption: Diversification pathways of the core scaffold.

Pathway 1: Elaboration at the Piperazine Nitrogen

The most common initial step involves the deprotection of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), to yield the free secondary amine of the piperazine ring. This nucleophilic nitrogen can then be functionalized in numerous ways:

-

Amide and Sulfonamide Formation: Acylation with various carboxylic acids or sulfonyl chlorides can introduce a wide range of substituents, allowing for the exploration of interactions with specific binding pockets in target proteins.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides access to a diverse set of N-alkylated derivatives.

-

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates can generate urea or thiourea derivatives, which are known to participate in key hydrogen bonding interactions with biological targets.

A notable example of a structurally related compound is N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a potent TRPV1 antagonist.[7] This highlights the potential of elaborating the piperazine nitrogen with carboxamide moieties to achieve significant biological activity.

Pathway 2: Modification of the Pyrazine Ring

The chlorine atom on the pyrazine ring is a versatile handle for introducing further diversity through various cross-coupling reactions. This allows for the exploration of structure-activity relationships related to substitutions on the aromatic core.

-

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters can introduce a wide variety of aryl and heteroaryl groups.

-

Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds, allowing for the introduction of various amines at the 3-position of the pyrazine ring.

-

Sonogashira Coupling: The introduction of alkyne moieties can be achieved through this palladium-copper co-catalyzed reaction.

These cross-coupling strategies are instrumental in creating libraries of compounds for high-throughput screening and lead optimization.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

Given the broad spectrum of biological activities associated with the pyrazine-piperazine scaffold, derivatives of this compound hold promise in several therapeutic areas.

Kinase Inhibition

A significant number of kinase inhibitors feature a piperazine moiety linked to a heterocyclic core. For instance, the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825) contains a 2-(piperazin-1-yl)pyrimidine core, demonstrating the importance of this general structural motif for kinase binding.[8] The 3-chloro-2-(piperazin-1-yl)pyrazine scaffold can be envisioned as a core for developing inhibitors of various kinases implicated in cancer and inflammatory diseases.

Hypothetical SAR for Kinase Inhibitors:

| R¹ (at Piperazine N-4) | R² (at Pyrazine C-3) | Expected Kinase Affinity | Rationale |

| Small alkyl (e.g., methyl) | Aryl (e.g., phenyl) | Moderate | Basic scaffold for initial screening. |

| Acyl with H-bond donors/acceptors | Substituted anilines | Potentially High | Mimics hinge-binding motifs in many kinase inhibitors. |

| Bulky hydrophobic group | Heterocycles (e.g., indole) | Variable | Probes for specific hydrophobic pockets in the kinase domain. |

Anticancer Activity

The piperazine scaffold is a common feature in many anticancer agents.[4][9] Derivatives of the title compound could be explored for their cytotoxic effects against various cancer cell lines. The ability to introduce diverse functionalities at both the piperazine and pyrazine positions allows for the fine-tuning of properties such as cell permeability, target engagement, and selectivity.

Central Nervous System (CNS) Disorders

Many drugs targeting CNS disorders, including antipsychotics and antidepressants, contain a piperazine moiety.[10][11] The physicochemical properties of the pyrazine-piperazine core can be modulated to enhance blood-brain barrier penetration, making it a suitable scaffold for the development of novel CNS-active agents.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of derivatives synthesized from the core scaffold, a range of in vitro and in vivo assays are necessary. The specific protocols will depend on the intended therapeutic target.

Kinase Inhibition Assay (General Protocol)

-

Assay Principle: Measurement of the inhibition of kinase-mediated phosphorylation of a substrate. This can be done using various formats, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.

-

Materials: Recombinant kinase, appropriate substrate (peptide or protein), ATP, assay buffer, and test compounds.

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the kinase, substrate, and test compound to the assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase.

-

Stop the reaction and measure the signal according to the chosen detection method.

-

Calculate the IC₅₀ value for each compound from the dose-response curve.

-

Cell Viability Assay (e.g., MTT Assay)

-

Assay Principle: Measurement of the metabolic activity of cells as an indicator of cell viability.

-

Materials: Cancer cell line of interest, cell culture medium, MTT reagent, and solubilization buffer.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate for a few hours.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

-

Conclusion and Future Perspectives

This compound is a strategically designed and highly versatile scaffold in medicinal chemistry. Its synthetic tractability, coupled with the presence of two distinct points for chemical modification, provides a robust platform for the generation of diverse compound libraries. The prevalence of the pyrazine-piperazine core in a wide range of clinically successful drugs underscores the potential of this scaffold in the discovery of novel therapeutics for various diseases, including cancer, inflammatory disorders, and CNS conditions. Future research efforts focused on the systematic exploration of the chemical space around this core, guided by structure-based drug design and high-throughput screening, are likely to yield promising new drug candidates. This technical guide provides a foundational understanding for researchers to leverage the power of this privileged scaffold in their drug discovery programs.

References

- Brito, M. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Chemical Biology & Drug Design, 94(5), 1835-1846.

- Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 05-11.

- Gaur, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537.

- Li, W., et al. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. European Journal of Medicinal Chemistry, 194, 112236.

- Lemoine, H., et al. (2018). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 28(17), 2885-2890.

-

Semantic Scholar. (n.d.). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Retrieved from [Link]

-

Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). TERT-BUTYL 4-(3-CHLOROPROPYL)PIPERAZINE-1-CARBOXYLATE. Retrieved from [Link]

-

Shandong Autech Biotechnology Co., Ltd. (n.d.). Tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate CAS 479691-42-4. Retrieved from [Link]

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Firth, A. V., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

ResearchGate. (n.d.). Synthesis of tert-butyl... Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

- Cziaky, Z., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6595.

-

Royal Society of Chemistry. (n.d.). Kinases Home. Retrieved from [Link]

- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789.

- Akritopoulou-Zanze, I., et al. (2006). Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(1), 96–99.

- Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry, 58(20), 8182–8199.

- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. connectjournals.com [connectjournals.com]

- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 6. 313654-83-0|this compound|BLD Pharm [bldpharm.com]

- 7. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Strategic Guide to the Initial Biological Activity Screening of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

This document outlines a comprehensive, tiered strategy for the initial biological evaluation of the novel chemical entity, tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate. As a molecule incorporating a chlorinated pyrazine ring linked to a BOC-protected piperazine, its structure suggests potential interactions with multiple biological target classes. This guide is designed for drug discovery and development professionals, providing not just protocols, but the underlying scientific rationale for a phased screening approach designed to efficiently characterize its biological potential and identify potential liabilities early in the discovery process.[1][2]

The core philosophy of this screening cascade is to move from broad, cost-effective assays to more specific, hypothesis-driven evaluations. This "fail early, fail fast" paradigm is essential for allocating resources effectively and focusing medicinal chemistry efforts on compounds with the highest probability of success.[3][4][5]

Structural Rationale and Initial Hypotheses

The structure of this compound contains two key pharmacophores that inform our screening strategy:

-

Chloropyrazine Moiety: The pyrazine ring is a bioisostere of pyridine and pyrimidine and is a core component of several approved drugs. Notably, pyrazinamide is a first-line antituberculosis agent.[6][7] This structural alert strongly justifies an investigation into the compound's antimicrobial, particularly antimycobacterial, properties.[8][9][10]

-

Piperazine Moiety: The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active agents targeting the central nervous system (CNS), as well as its role as a versatile linker in kinase inhibitors.[11][12][13] Its conformational flexibility and ability to engage in hydrogen bonding make it a common feature in compounds targeting G-protein coupled receptors (GPCRs) and various enzymes.[1]

Based on this analysis, our initial screening will focus on three primary areas: general cytotoxicity, broad-spectrum antimicrobial activity, and targeted screening against protein kinases.

The Screening Cascade: A Tiered Approach

Our evaluation is structured as a multi-tier cascade. A compound must meet specific criteria at each stage to progress, ensuring that only the most promising candidates advance to more resource-intensive assays.[14][15][16]

Caption: The tiered experimental workflow for compound screening.

Tier 1: Foundational Cytotoxicity and Antimicrobial Screening

The initial tier is designed to provide a broad assessment of the compound's fundamental biological effects.

A. General Cytotoxicity Assessment

Rationale: Before assessing specific activities, it is crucial to determine the compound's intrinsic toxicity to mammalian cells. A highly cytotoxic compound is generally a poor candidate for further development, unless intended as a cytotoxic anticancer agent. The MTT assay is a cost-effective, reliable, and high-throughput colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[17]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cell lines (e.g., HEK293 for normal cells, and a cancer line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]

-

Compound Treatment: Prepare a 10-point serial dilution of the test compound in DMSO, then further dilute in culture medium. Treat cells with final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[19]

-

Incubation: Incubate the treated plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) | Selectivity Index (HEK293 IC50 / Cancer Cell IC50) |

|---|---|---|---|

| HEK293 (Normal) | > 100 | 5.2 | N/A |

| MCF-7 (Breast Cancer) | 45.8 | 1.8 | > 2.18 |

B. Broad-Spectrum Antimicrobial Screening

Rationale: Given the structural similarity to pyrazinamide and the general prevalence of the piperazine core in antimicrobials, a broad screen is warranted.[11] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on the compound's potency.[20][21]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Organism Panel: Select a panel of representative microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for yeast) in a 96-well plate.

-

Inoculation: Adjust the turbidity of an overnight culture of each microorganism to a 0.5 McFarland standard and dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.

-

Controls: Include a positive control (microbe + medium, no compound), a negative control (medium only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

-

Incubation: Incubate plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for yeast).

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]

Tier 2: Hypothesis-Driven Targeted Screening

If the compound exhibits low cytotoxicity (e.g., IC50 > 30 µM) and/or interesting antimicrobial activity, it proceeds to more specific, hypothesis-driven assays.

A. Kinase Inhibition Profiling

Rationale: The piperazine scaffold is a common feature in many ATP-competitive kinase inhibitors. Screening against a panel of kinases is a logical step to explore this potential activity.[22] Luminescence-based assays that quantify ADP production, such as the ADP-Glo™ Kinase Assay, are highly sensitive, robust, and amenable to high-throughput screening.[23][24]

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

-

Kinase Panel Selection: Choose a diverse panel of kinases representing different families of the kinome to assess both potency and selectivity.

-

Compound Preparation: Prepare serial dilutions of the test compound. A common screening concentration is 10 µM.

-

Kinase Reaction: In a 96- or 384-well plate, add the kinase, the appropriate kinase substrate, and ATP to the wells containing the test compound or DMSO control.[23]

-

Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.[23]

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition relative to the DMSO control. For active compounds, generate a dose-response curve to determine the IC50 value.[22]

Data Presentation: Hypothetical Kinase Screening Data

| Kinase Target | % Inhibition at 10 µM | Compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |

|---|---|---|---|

| Kinase A | 8.2 | >10,000 | 5 |

| Kinase B | 92.5 | 250 | 10 |

| Kinase C | 15.3 | >10,000 | 20 |

B. Antimycobacterial Activity

Rationale: The chloropyrazine moiety is a strong structural alert for potential activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7][10] The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and rapid colorimetric assay for screening compounds against this pathogen.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

-

Culture: Grow Mycobacterium tuberculosis H37Rv strain in an appropriate medium (e.g., Middlebrook 7H9).

-

Compound Plating: In a 96-well plate, prepare serial dilutions of the test compound. Include pyrazinamide as a positive control.

-

Inoculation: Add the mycobacterial suspension to each well.

-

Incubation: Incubate the plates for 7 days at 37°C.

-

Dye Addition: Add a mixture of Alamar Blue reagent and Tween 80 to each well and re-incubate for 24 hours.

-

Analysis: Visually or colorimetrically assess the color change. Blue indicates no bacterial growth (inhibition), while pink indicates growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.

Tier 3: Early ADME and Safety Pharmacology Profiling

Promising hits from Tier 2 should be subjected to early ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiling to assess their drug-like properties.[25][26][27] This is a critical step to ensure that a potent compound also possesses the necessary pharmacokinetic properties to be a viable drug candidate.[3][4]

Caption: Workflow for early ADME/Tox profiling.

A. In Vitro Metabolic Stability

Rationale: This assay predicts how quickly a compound will be metabolized in the body, which is a primary determinant of its in vivo half-life and dosing frequency.[26] The assay uses liver microsomes, which contain the key drug-metabolizing cytochrome P450 (CYP) enzymes.

Experimental Protocol: Liver Microsome Stability Assay

-

Incubation: Incubate the test compound (e.g., at 1 µM) with pooled human liver microsomes and NADPH (as a cofactor) at 37°C.

-

Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

-

Calculation: Determine the rate of disappearance to calculate the in vitro half-life (t½).

B. Cytochrome P450 (CYP) Inhibition

Rationale: Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6) is crucial for predicting potential drug-drug interactions (DDIs).[28] Fluorogenic assays provide a rapid and high-throughput method for this evaluation.

Experimental Protocol: Fluorogenic CYP Inhibition Assay

-

Reaction Setup: In a 96-well plate, combine recombinant human CYP enzymes, a fluorescent probe substrate specific to that enzyme, and the test compound at various concentrations.

-

Initiation: Initiate the reaction by adding an NADPH-regenerating system.

-

Incubation: Incubate at 37°C. The CYP enzyme will metabolize the substrate into a fluorescent product.

-

Data Acquisition: Monitor the increase in fluorescence over time using a plate reader.

-

Analysis: Calculate the rate of reaction at each concentration of the test compound and determine the IC50 for the inhibition of each CYP isoform.

Conclusion

This structured, multi-tiered guide provides a robust framework for the initial biological characterization of this compound. By systematically evaluating cytotoxicity, antimicrobial activity, and specific target-based interactions, followed by an early assessment of drug-like properties, this cascade enables informed decision-making. It is designed to efficiently identify any significant biological activity while simultaneously flagging potential liabilities, thereby maximizing the potential for successful lead identification and optimization.

References

-

Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

-

Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. Retrieved from [Link]

-

Bentley, J., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Cureus. Retrieved from [Link]

-

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

-

Bowes, J., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

-

Asif, M. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Retrieved from [Link]

-

Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Pharma Models. (2014). Early ADME Profiling Minimizes Wasted Time and Expenditures. Retrieved from [Link]

-

Obach, R. S. (2001). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. Drug Metabolism and Disposition. Retrieved from [Link]

-

Asif, M. (2014). Synthesis and biological activity of piperazine derivatives of phenothiazine. Medicinal Chemistry Research. Retrieved from [Link]

-

ResearchGate. (2019). Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

-

Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The impact of early ADME profiling on drug discovery and development strategy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazinamide analogues and their antitubercular bioactivity. Retrieved from [Link]

-

Rico-Gómez, E., et al. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Rincon de la Medica. Retrieved from [Link]

-

Cresset Group. (2022). Importance of ADME/Tox in Early Drug Discovery. Retrieved from [Link]

-

Zhou, S., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Retrieved from [Link]

-

MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Retrieved from [Link]

-

ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Example of a drug discovery test cascade for identifying small-molecule.... Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2023). Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

PMC - NIH. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Principles of early drug discovery. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). An example of a representative screening cascade used for the discovery.... Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early ADME Profiling Minimizes Wasted Time and Expenditures [pharmamodels.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. international-biopharma.com [international-biopharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 12. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ijprajournal.com [ijprajournal.com]

- 18. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. reactionbiology.com [reactionbiology.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 25. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 26. Early ADME in support of drug discovery: the role of metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]

- 28. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Reactivity of the Chloropyrazine Moiety

Introduction: The Chloropyrazine Core in Modern Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties, stemming from the two nitrogen atoms in a 1,4-arrangement, create a versatile platform for molecular design.[3] When substituted with a chlorine atom, the resulting chloropyrazine moiety becomes an exceptionally valuable building block for drug development professionals.[4][5] The chlorine atom serves as a versatile synthetic handle, allowing for the strategic and controlled introduction of various functional groups to modulate a compound's pharmacological profile.[2][4]

The electron-deficient nature of the pyrazine ring, caused by the inductive effect of the two nitrogen atoms, is the primary driver of its reactivity.[3] This electron deficiency activates the chlorine atom for two principal classes of transformations that are cornerstones of modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling Reactions . This guide provides an in-depth exploration of these reactivities, offering field-proven insights into experimental design, causality, and practical application for researchers in pharmaceutical and agrochemical synthesis.[4]

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most fundamental and widely exploited reaction of chloropyrazines is the Nucleophilic Aromatic Substitution (SNAr). The pyrazine ring's electron-withdrawing character makes it highly susceptible to attack by nucleophiles, a reactivity not readily observed in electron-rich carbocyclic aromatic systems like chlorobenzene.

The SNAr Mechanism: An Electron-Deficient System in Action

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to this pathway is the ability of the pyrazine ring to stabilize the negative charge of the intermediate.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom. This step is typically the rate-determining step. The aromaticity of the pyrazine ring is temporarily disrupted to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

-

Leaving Group Elimination: The aromaticity is restored by the expulsion of the chloride ion, a good leaving group, to yield the substituted pyrazine product.

The stability of the Meisenheimer complex is paramount. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which significantly lowers the activation energy of the reaction compared to analogous reactions on chlorinated benzene rings.[7][8]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a chloropyrazine ring.

Causality in Experimental Design: Choosing Your Nucleophile

The choice of nucleophile is critical and dictates the functionality introduced. The reaction is highly effective for a range of O-, N-, and S-based nucleophiles.

| Nucleophile Type | Example(s) | Typical Conditions | Mechanistic Insight & Causality |

| Nitrogen | Primary/Secondary Amines, Anilines, NH₃ | Base (e.g., Et₃N, K₂CO₃), Solvent (THF, EtOH, Dioxane), often requires heat.[2] | Amines are excellent nucleophiles for this transformation. A base is required to neutralize the HCl generated, driving the reaction to completion. Heating is often necessary to overcome the activation energy barrier associated with disrupting the ring's aromaticity.[9] |

| Oxygen | Alkoxides (e.g., NaOMe), Phenoxides | Anhydrous solvent (e.g., THF, DMF). | Strong bases like alkoxides are highly reactive. The reaction must be run under anhydrous conditions to prevent quenching of the nucleophile by water. |

| Sulfur | Thiols (Thiophenols) | Base (e.g., NaH, K₂CO₃), Solvent (DMF, DMSO). | Sulfur nucleophiles are generally "softer" and highly effective. A base is used to deprotonate the thiol, generating the more potent thiolate anion.[7][8] |

Expert Insight: When working with multifunctional molecules, regioselectivity can be an issue. If other electrophilic sites exist, protecting group strategies may be necessary. Furthermore, the presence of additional electron-withdrawing groups on the pyrazine ring will significantly accelerate the SNAr reaction, potentially allowing for milder reaction conditions.[10]

Transition-Metal-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

While SNAr is powerful, it is largely limited to forming C-Heteroatom bonds. To create carbon-carbon or more complex carbon-nitrogen bonds, drug development professionals turn to transition-metal catalysis.[1] The chloropyrazine moiety is an excellent substrate for a variety of these reactions, most notably those catalyzed by palladium.[1][11]

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust and widely used C-C bond-forming reactions.[12]

Causality in Catalyst Selection: Chloropyrazines, being electron-deficient heteroaryl chlorides, present a specific challenge: the oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step and is slower than for corresponding bromides or iodides.[13][14] Therefore, the choice of catalyst and ligand is critical.

-

Early Generations: Simple catalysts like Pd(PPh₃)₄ can work but often require high temperatures and long reaction times.

-

Modern Systems (The "Why"): To facilitate the difficult oxidative addition step, modern catalyst systems employ electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[15][16] These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Cl bond and accelerating the catalytic cycle.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

For synthesizing aryl amines, the Buchwald-Hartwig amination has become the gold standard, largely replacing harsher classical methods.[17] This palladium-catalyzed reaction couples an amine with an aryl halide.

Mechanistic Insight: Similar to the Suzuki coupling, the key steps involve oxidative addition, amine coordination, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17][18]

Trustworthiness Through Protocol Design: A self-validating protocol requires careful selection of base and ligand.

-

Base Selection: A strong, non-nucleophilic base is essential for deprotonating the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) are also effective.[18] The choice depends on the amine's pKa and substrate compatibility.

-

Ligand Selection: The challenges of the C-Cl bond activation are again overcome with bulky, electron-rich ligands that promote the oxidative addition and the final reductive elimination step.[18][19]

Other important cross-coupling reactions applicable to chloropyrazines include the Sonogashira (coupling with terminal alkynes), Stille (organostannanes), and Heck (alkenes) reactions, providing a comprehensive toolkit for molecular elaboration.[1]

Experimental Protocols: From Theory to Practice

The following protocols are illustrative and should be optimized for specific substrates and scales.

Protocol: General Procedure for SNAr with an Amine

This protocol describes a typical aminodehalogenation reaction.

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chloropyrazine derivative (1.0 equiv).

-

Reagent Addition: Add a suitable solvent (e.g., ethanol or THF, approx. 0.2 M). Add the amine nucleophile (1.2-2.0 equiv) followed by a base such as triethylamine (1.5 equiv) or potassium carbonate (2.0 equiv).[2]

-

Reaction: Heat the mixture to reflux (typically 60-80 °C).

-

Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling

This protocol is a starting point for coupling an arylboronic acid with a chloropyrazine.

-

Setup: In an oven-dried Schlenk tube, combine the chloropyrazine (1.0 equiv), arylboronic acid (1.2 equiv), and a base, typically potassium phosphate (K₃PO₄, 3.0 equiv).[13]

-

Inerting (Critical Step): Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.[16]

-

Solvent and Catalyst Addition: Add a degassed solvent system (e.g., a 10:1 mixture of dioxane and water). Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

-

Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.

-

Monitoring (Self-Validation): Monitor the reaction by LC-MS. If the reaction stalls, a small additional charge of catalyst/ligand or an increase in temperature may be beneficial.

-

Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification & Characterization: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via flash chromatography and characterize by NMR and HRMS.

Conclusion: A Versatile Scaffold for Innovation

The chloropyrazine moiety is a cornerstone of modern medicinal and materials chemistry.[4][5] Its reactivity is dominated by an electron-deficient aromatic system that readily engages in nucleophilic aromatic substitution and a wide array of transition-metal-catalyzed cross-coupling reactions. Understanding the causality behind experimental choices—from the selection of a nucleophile in an SNAr reaction to the critical role of ligands in facilitating C-Cl bond activation in cross-coupling—empowers researchers to strategically and efficiently synthesize novel molecules. The protocols and insights provided in this guide serve as a foundation for harnessing the full synthetic potential of this invaluable chemical scaffold.

References

- The Crucial Role of 2-Chloropyrazine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.

- Mosrin, M., Bresser, T., & Knochel, P. (2009). Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. Organic Letters, 11(15), 3406–3409. [URL: https://pubmed.ncbi.nlm.nih.gov/19719188/]

- Mosrin, M., Bresser, T., & Knochel, P. (2009). Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine. Organic Letters, 11(15), 3406-3409. [URL: https://pubs.acs.org/doi/10.1021/ol901275n]

- The Role of 2-Chloropyrazine in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.

- A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpLHeuskydh_-kjj4BF75eFDNAGPKgdBcOdJTN-2u3SX5pc-SABzihS1jvrc4XyS4u7IPIspd0EMMx1-gwnv9TUC_o8DDelUnhpRKN8BdE1IVHoV0jyrEC_NniXKQ22xOSZ4P1asnFH3okNoydg1QIQB71vsB84zya4JUUM_zn8V6vEMKlE0r0gf2_6mgNumK84FtfhmOXv3v8rCWCwz5EvZ73ynAF3MiwqicxPF0uyI6c__JP0T41qwnAQw9nL94yvG53etOvFtNG52CB8Nrsbd8=]

- Nikishkin, N. I., & O'Neill, P. M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3604–3615. [URL: https://doi.org/10.1039/C3OB40460A]

- A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action. BenchChem. [URL: https://www.benchchem.com/product/bchm21708/technical-guide]

- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiyrAgPH4uVb-X_Y-GepVceI-jGZL-nvS7sqCpFWec2BYI7UCW0WBpoaWJYeLSBA3AcpeHcdIhXMRo_qwRGPkLuFptkK_A-EUeOiownU30dfTHVPHvwsolUCNUR9pycxZAW460b4oowvFpDT4OiaeTDU71yt7AZUCyZXz0PBhE749pVrSmGCgvh9ed23sSW70kXbFi2SYo7Hz2p0jI0EAUxWqRJjP7-b0=]